molecular formula C7H12Cl2N4O B8145615 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride

2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B8145615
M. Wt: 239.10 g/mol
InChI Key: RWHGHYYBHZTCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N4·2HCl
  • Molecular Weight : 223.1 g/mol
  • CAS Number : 157327-50-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as tyrosinase and various kinases involved in cancer pathways. Inhibition of these enzymes can lead to reduced melanin production and potential anti-cancer effects.
  • Antitumor Activity : Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : Some studies suggest that compounds in this class possess antimicrobial activity against a range of pathogens. This could be due to their ability to disrupt cellular processes in bacteria and fungi.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits tyrosinase; potential use in skin lightening products
Antitumor ActivityEffective against HepG2 and MCF-7 cell lines
AntimicrobialExhibits activity against various bacterial strains
CNS ActivityPotential neuroprotective effects observed in preliminary studies

Case Studies

  • Tyrosinase Inhibition : A study evaluated the anti-tyrosinase activity of various tetrahydropyrido derivatives. Results indicated that certain substitutions on the pyrimidine ring enhanced inhibitory effects significantly compared to standard inhibitors like kojic acid .
  • Antitumor Efficacy : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that the compound led to a dose-dependent decrease in cell viability in HepG2 and MCF-7 cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies have suggested that some derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O.2ClH/c8-7-10-5-3-9-2-1-4(5)6(12)11-7;;/h9H,1-3H2,(H3,8,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGHYYBHZTCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.